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molecular formula C6H11O2- B1226103 Hexanoate CAS No. 151-33-7

Hexanoate

Cat. No. B1226103
M. Wt: 115.15 g/mol
InChI Key: FUZZWVXGSFPDMH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04198403

Procedure details

By reacting each of the resulting products with acetic anhydride, propionic anhydride, n-butyric anhydride, valeric anhydride or caproic anhydride as discussed in Parts A and C of Preparation I, the corresponding 17 alpha-acetate, -propionate, -n-butyrate, valerate and caproate are preprepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alpha-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.C(OC(=O)CC)(=O)CC.[C:17]([O:22]C(=O)CCC)(=[O:21])[CH2:18][CH2:19][CH3:20].[C:28]([O:34]C(=O)CCCC)(=[O:33])[CH2:29][CH2:30][CH2:31][CH3:32].[C:41]([O:48]C(=O)CCCCC)(=[O:47])[CH2:42][CH2:43][CH2:44][CH2:45][CH3:46].C([O-])(=O)CC>>[C:17]([O-:22])(=[O:21])[CH2:18][CH2:19][CH3:20].[C:28]([O-:34])(=[O:33])[CH2:29][CH2:30][CH2:31][CH3:32].[C:41]([O-:48])(=[O:47])[CH2:42][CH2:43][CH2:44][CH2:45][CH3:46]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OC(CCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)(=O)OC(CCCC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)OC(CCCCC)=O
Step Six
Name
alpha-acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as discussed in Parts A and C of Preparation I

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)[O-]
Name
Type
product
Smiles
C(CCCC)(=O)[O-]
Name
Type
product
Smiles
C(CCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04198403

Procedure details

By reacting each of the resulting products with acetic anhydride, propionic anhydride, n-butyric anhydride, valeric anhydride or caproic anhydride as discussed in Parts A and C of Preparation I, the corresponding 17 alpha-acetate, -propionate, -n-butyrate, valerate and caproate are preprepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alpha-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.C(OC(=O)CC)(=O)CC.[C:17]([O:22]C(=O)CCC)(=[O:21])[CH2:18][CH2:19][CH3:20].[C:28]([O:34]C(=O)CCCC)(=[O:33])[CH2:29][CH2:30][CH2:31][CH3:32].[C:41]([O:48]C(=O)CCCCC)(=[O:47])[CH2:42][CH2:43][CH2:44][CH2:45][CH3:46].C([O-])(=O)CC>>[C:17]([O-:22])(=[O:21])[CH2:18][CH2:19][CH3:20].[C:28]([O-:34])(=[O:33])[CH2:29][CH2:30][CH2:31][CH3:32].[C:41]([O-:48])(=[O:47])[CH2:42][CH2:43][CH2:44][CH2:45][CH3:46]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OC(CCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)(=O)OC(CCCC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)OC(CCCCC)=O
Step Six
Name
alpha-acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as discussed in Parts A and C of Preparation I

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)[O-]
Name
Type
product
Smiles
C(CCCC)(=O)[O-]
Name
Type
product
Smiles
C(CCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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